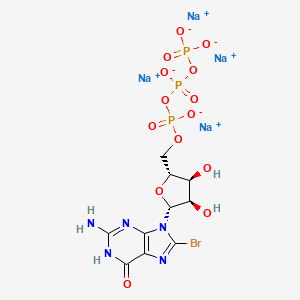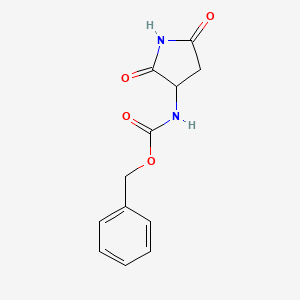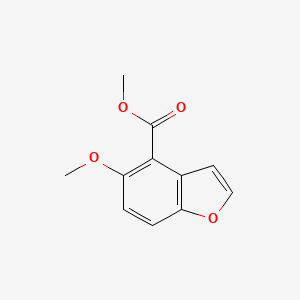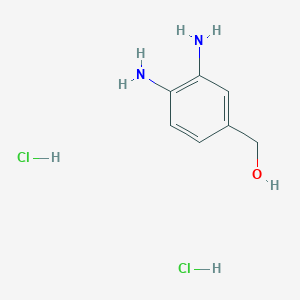
3,4-Diaminobenzyl alcohol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Diaminobenzyl alcohol dihydrochloride is a chemical compound with the molecular formula C7H10N2O·2HCl. It is characterized by the presence of two amino groups (-NH2) and a hydroxymethyl group (-CH2OH) attached to a benzene ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-diaminobenzyl alcohol dihydrochloride typically involves the reduction of 3,4-diaminobenzoic acid. The reaction can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction mixture is then hydrolyzed to yield the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step process that includes the nitration of benzene to form nitrobenzene, followed by reduction to aniline, and subsequent reactions to introduce the amino and hydroxymethyl groups. The final step involves the formation of the dihydrochloride salt by treating the free base with hydrochloric acid.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Diaminobenzyl alcohol dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can yield 3,4-diaminobenzoic acid.
Reduction: Reduction reactions can produce 3,4-diaminobenzyl alcohol.
Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
3,4-Diaminobenzyl alcohol dihydrochloride is widely used in scientific research due to its versatility and reactivity. It is employed in the synthesis of various organic compounds, including pharmaceuticals, dyes, and agrochemicals. Additionally, it serves as a building block in the preparation of complex molecules used in medicinal chemistry and materials science.
Wirkmechanismus
3,4-Diaminobenzyl alcohol dihydrochloride is similar to other compounds such as 3,5-diaminobenzyl alcohol dihydrochloride and 2,5-diaminophenol dihydrochloride. its unique structure and reactivity profile set it apart from these compounds. The presence of the hydroxymethyl group in this compound allows for different chemical transformations and applications compared to its analogs.
Vergleich Mit ähnlichen Verbindungen
3,5-Diaminobenzyl alcohol dihydrochloride
2,5-Diaminophenol dihydrochloride
4-Hydroxy-1,3-phenylenediammonium dichloride
Eigenschaften
Molekularformel |
C7H12Cl2N2O |
|---|---|
Molekulargewicht |
211.09 g/mol |
IUPAC-Name |
(3,4-diaminophenyl)methanol;dihydrochloride |
InChI |
InChI=1S/C7H10N2O.2ClH/c8-6-2-1-5(4-10)3-7(6)9;;/h1-3,10H,4,8-9H2;2*1H |
InChI-Schlüssel |
FEEVEFUWQDGMKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CO)N)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



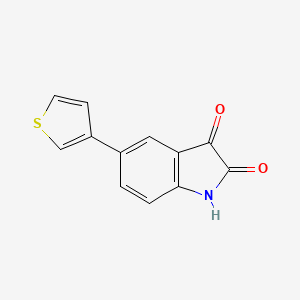

![2-[3-(Trifluoromethyl)phenyl]acetamidoxime](/img/structure/B15203991.png)


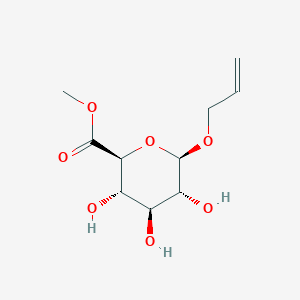
![(3'-Hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B15204014.png)


